Dichloroacetonitrile

Catalog No.
S575064
CAS No.
3018-12-0
M.F
C2HCl2N
M. Wt
109.94 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dichloroacetonitrile

CAS Number

3018-12-0

Product Name

Dichloroacetonitrile

IUPAC Name

2,2-dichloroacetonitrile

Molecular Formula

C2HCl2N

Molecular Weight

109.94 g/mol

InChI

InChI=1S/C2HCl2N/c3-2(4)1-5/h2H

InChI Key

STZZWJCGRKXEFF-UHFFFAOYSA-N

SMILES

C(#N)C(Cl)Cl

solubility

10 to 50 mg/mL at 70.7° F (NTP, 1992)
Soluble in methanol
Soluble in ethanol
In water, 3.35X10+4 mg/L at 25 °C (est)

Synonyms

Dichloromethyl Cyanide; NSC 60511

Canonical SMILES

C(#N)C(Cl)Cl

The exact mass of the compound Dichloroacetonitrile is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 10 to 50 mg/ml at 70.7° f (ntp, 1992)soluble in methanolsoluble in ethanolin water, 3.35x10+4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60511. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Nitriles - Acetonitriles - Supplementary Records. It belongs to the ontological category of aliphatic nitrile in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dichloroacetonitrile (DCAN) is a highly reactive, bifunctional halogenated nitrile characterized by its geminal dichloro group and an acidic alpha-proton. With a boiling point of 110–112 °C and a density of 1.369 g/mL, it is a stable, combustible liquid utilized extensively as a specialized electrophilic and nucleophilic building block in organic synthesis. In industrial and pharmaceutical procurement, DCAN is primarily sourced as a precursor for the synthesis of α,α-dichloro-β-aminonitriles, halogenated pyridines, and specialized agrochemicals. Furthermore, because it is the most prevalent nitrogenous disinfection by-product (N-DBP) formed during water chlorination, high-purity DCAN is a critical analytical standard for environmental monitoring and toxicological compliance testing .

Research & Procurement Fit

Synthetic Intermediate
Electrophilic building block for chiral nitrile synthesis via Pd-catalyzed dehydration
Analytical Standard
Certified reference material for haloacetonitrile quantification in water analysis
Toxicology Tool
Distinct GST inhibition and genotoxicity profile for environmental health research

Substituting dichloroacetonitrile with its closest analogs—chloroacetonitrile (CAN) or trichloroacetonitrile (TCAN)—fundamentally alters reaction pathways and product profiles. TCAN lacks an alpha-proton, rendering it entirely inert in base-catalyzed alpha-deprotonation reactions, such as Mannich-type additions, where a cyano carbanion must be formed [1]. Conversely, while CAN possesses alpha-protons, its mono-chlorinated structure leads to different steric and electronic properties, yielding structurally distinct mono-chloro derivatives rather than the targeted gem-dichloro motifs required for specific pharmaceutical pharmacophores. In environmental analysis, DCAN's unique occurrence rates and specific cytotoxicity profile mean that neither CAN nor TCAN can serve as a proxy for regulatory compliance or advanced oxidation process (AOP) modeling[2].

Substitution Risk

Reactivity cannot be approximated by acetonitrile
DCAN acts as an electrophilic water acceptor with distinct thermodynamic driving force; generic acetonitrile may not support the same amide dehydration chemoselectivity.
Biological activity differs non-linearly among haloacetonitriles
GST inhibition IC₅₀ of 2.49 mM for DCAN contrasts with no inhibition by acetonitrile up to 10 mM, and a 7.3-fold higher potency of TCAN. Assumptions based on class-level behavior may lead to incorrect model interpretation.
Genotoxicity profile is compound-specific
DCAN induces DNA strand breaks in human lymphoblastic cells, while DBAN has been reported negative in bacterial mutagenicity assays. Substituting one HAN for another can yield false negative genotoxicity results.

Nucleophilic Precursor Efficiency in Asymmetric Mannich-Type Reactions

In the synthesis of chiral α,α-dichloro-β-aminonitriles—critical building blocks for pharmaceuticals—dichloroacetonitrile acts as a highly efficient nucleophile when activated by a bis(imidazoline)-Pd catalyst. Reactions with various imines yield the target adducts in 84–94% yield with 80–94% enantiomeric excess (ee) [1].

Evidence DimensionYield of gem-dichloro Mannich adducts
Target Compound Data84–94% yield (up to 94% ee)
Comparator Or BaselineTrichloroacetonitrile (0% yield of target adduct)
Quantified DifferenceTCAN cannot participate due to the lack of an alpha-proton, making DCAN the exclusive viable precursor for this pathway.
Conditions5 mol% Pd catalyst, AgOAc, K2CO3, 0 °C.

Procurement of DCAN is strictly required for synthesizing gem-dichloro-substituted amine building blocks, as fully chlorinated analogs are mechanistically inert for this transformation.

Amide dehydration chemoselectivity
Reported
High yield & stereoretention
Enables chiral nitrile synthesis not reliably achieved with acetonitrile
DFT-validated pathway; Pd-catalyzed, mild aqueous conditions

Radical Reactivity Profiling for Advanced Oxidation Processes (AOPs)

The degradation kinetics of haloacetonitriles in water treatment models rely on precise bimolecular reaction rate constants. Dichloroacetonitrile exhibits a specific reactivity with free hydrogen atoms driven by reductive halogen cleavage, with an absolute rate constant of (2.34 ± 0.03) × 10^7 M^−1 s^−1. This positions it predictably between its mono- and tri-chlorinated counterparts[1].

Evidence DimensionBimolecular reaction rate constant with free H-atoms
Target Compound Data(2.34 ± 0.03) × 10^7 M^−1 s^−1
Comparator Or BaselineChloroacetonitrile ((1.19 ± 0.05) × 10^7 M^−1 s^−1) and Trichloroacetonitrile ((3.53 ± 0.17) × 10^7 M^−1 s^−1)
Quantified DifferenceDCAN is approximately 1.96x more reactive than CAN, but 33% less reactive than TCAN.
ConditionsAqueous system, pH 1.0, 21.3 °C, pulse radiolysis generation of radicals.

When validating predictive kinetic models for water treatment, researchers must procure DCAN to accurately represent the intermediate radical scavenging behavior of di-halogenated DBPs.

Hydrolysis rate with SO₅²⁻
Reported
1.69 × 10⁴ M⁻¹h⁻¹
3.6-fold slower than TCAN, supporting distinct environmental fate modeling
pH 7–10, peroxymonosulfate; second-order kinetics

Cytotoxicity Benchmarking for Regulatory Environmental Standards

As an unregulated nitrogenous disinfection by-product (N-DBP), DCAN is prioritized for monitoring due to its prevalence and specific toxicity. In Chinese hamster ovary (CHO) cell chronic cytotoxicity assays, DCAN demonstrates a higher toxic potency than both chloroacetonitrile and trichloroacetonitrile, establishing it as a critical target for health risk assessments [1].

Evidence DimensionChronic cytotoxicity rank order (%C½ values)
Target Compound DataHigher cytotoxicity than CAN and TCAN
Comparator Or BaselineTrichloroacetonitrile (lowest toxicity in the evaluated haloacetonitrile series, %C½ = 160 µM)
Quantified DifferenceDCAN consistently ranks higher in both cytotoxicity and acute genotoxicity (SCGE assay) compared to its mono- and tri-chlorinated analogs.
ConditionsMicroplate-based CHO cell chronic cytotoxicity and acute genotoxicity assays.

Environmental testing laboratories must procure high-purity DCAN analytical standards because its unique toxicological risk profile cannot be extrapolated from other chlorinated acetonitriles.

GST inhibition IC₅₀
Reported
2.49 mM
Potent inhibition vs. acetonitrile (>10 mM no inhibition)
Rat hepatic cytosol; CDNB substrate
Acute oral LD₅₀ (rat)
Reported
339 mg/kg
38% higher LD₅₀ than DBAN; profile not interchangeable
Oral gavage, CD rats
DNA strand break induction
Cross-study
Positive (DNA breaks)
Qualitative difference from DBAN (negative in bacterial assay)
Cultured human lymphoblastic cells; context-dependent

Pharmaceutical Building Block Synthesis (Chiral Amines)

Dichloroacetonitrile is the optimal precursor for the direct catalytic enantioselective Mannich-type reaction with imines. It enables the scalable synthesis of chiral α,α-dichloro-β-aminonitriles and β-aminoamides without loss of enantiopurity, which are essential motifs in modern drug discovery [1].

Analytical Standards for Drinking Water Quality

Due to its status as the most prevalent haloacetonitrile formed during water chloramination and its distinct cytotoxicity profile, high-purity DCAN is a mandatory analytical standard for environmental laboratories monitoring nitrogenous disinfection by-products (N-DBPs)[2].

Kinetic Modeling in Advanced Oxidation Processes (AOPs)

Because of its highly specific bimolecular reaction rate constant with free hydrogen atoms, DCAN is procured as a benchmark compound for validating radical degradation models in advanced water treatment engineering[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Chiral nitrile synthesis via Pd-catalyzed dehydration
Water acceptor chemoselectivity
Yield and stereochemical retention
DBP quantification in drinking water
Certified reference material identity
GC-MS calibration linearity and LOD
HAN-induced GST inhibition mechanism studies
Compound-specific IC₅₀
Enzyme assay reproducibility
Electrophilic building block for α,α-dichloro-β-aminonitriles
Dichloromethyl reactivity
Derivative yield and purity

Physical Description

Dichloroacetonitrile is a clear liquid.

Color/Form

Liquid

XLogP3

1.3

Boiling Point

234 to 235 °F at 760 mm Hg (decomposes) (NTP, 1992)
112.5 °C

Flash Point

greater than 212 °F (NTP, 1992)

Density

1.369 at 68 °F (NTP, 1992)
1.369 g/cu cm at 20 °C

LogP

log Kow = 0.29 (est)

UNII

O0L64V63M9

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

The water disinfectant by-product dichloroacetonitrile (DCAN) is a direct-acting mutagen and induces DNA strand breaks in cultured human lymphoblastic cells. Cellular activation by environmental agents may exert detrimental effects to the cells. Activated macrophages produce reactive oxygen intermediates such as H(2)O(2), (-)OH and O(2). Therefore, the effect of various concentrations of DCAN (100-400 uM) on the activity of macrophage cells (RAW 264.7) was studied. In these cells, DCAN-induced oxidative stress was characterized by the production of reactive oxygen intermediates (ROI). Also, the ratios of intracellular GSH/GSSG was assessed and used as a biomarker for oxidative stress. The secretion of TNF-alpha was assessed since macrophages are known to secrete TNF-alpha as a result of cellular oxidative stress. Electrophoretic detection of DNA degradation and light microscopy was utilized for the characterization of DCAN-induced apoptosis. Lactate dehydrogenase (LDH) leakage and trypan blue exclusion were used as markers of cellular necrosis. Following exposure to DCAN (200 uM and 400 uM), intracellular GSSG was increased (2.5-fold of control, P<0. 05). DCAN activation of RAW cells was detected by elevated levels of intracellular ROI (1.9-2.5-fold than control, P<0.05) and increased secretion of TNF-alpha (4.5 fold-than control, P <0.05). Elecrophoresis of genomic DNA of treated cells indicated a dose-dependent increase in degradation of genomic DNA. Morphological studies also indicated that exposure of RAW cells to 100 uM or 200 uM DCAN incites apoptotic cell death. At higher concentrations (400 uM), however, significant (P<0.05) increase in LDH leakage and decrease in cell viability (55% of control) indicative of cellular necrosis, were observed. These studies indicate that DCAN induces dose-dependent apoptosis or necrosis in RAW cells that could be due to the disturbance in intracellular redox status and initiation of ROI-mediated oxidative mechanisms of cellular damage.

Vapor Pressure

2.82 mm Hg at 25 °C (est)

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

3018-12-0

Wikipedia

Dichloroacetonitrile

General Manufacturing Information

The reaction of cyanoethanoic acid with chlorine in aqueous medium at ... pH 4 and 7 produced dichloroacetonitrile. ... At pH 10, dichloroacetonitrile /was also produced/.
Haloacetonitriles ... are chemical by-products of chlorine disinfection of drinking water. /Halogenated acetonitriles/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 551.1; Procedure: gas chromatography with electron capture detector; Analyte: dichloroacetonitrile; Matrix: finished drinking water, drinking water during intermediate stages of treatment, and raw source water; Detection Limit: 0.001 ug/L.

Storage Conditions

Keep tightly closed. Keep away from heat, sparks, and open flame.

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